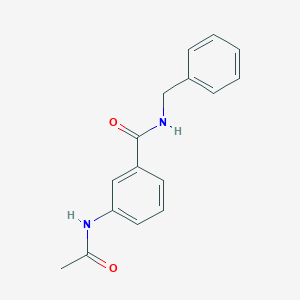

3-acetamido-N-benzylbenzamide

Description

Significance of the Benzamide (B126) Scaffold in Chemical Science and Pharmaceutical Research

The benzamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. nih.govmdpi.com This structural motif, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in the design of numerous therapeutic agents. nih.govmdpi.com Its prevalence in drug discovery is attributed to its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors. nih.gov The amide bond itself is a critical feature, providing structural rigidity and metabolic stability. mdpi.com Consequently, benzamide derivatives have been successfully developed into a wide array of drugs with applications including antiemetics, antipsychotics, and prokinetics. The inherent synthetic tractability of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. mdpi.com

Overview of Structurally Related N-Benzylbenzamide Chemotypes and Their Research Context

The N-benzylbenzamide chemotype, a specific class of benzamide derivatives, has garnered significant attention for its diverse pharmacological potential. Researchers have explored various substitutions on both the benzamide and the N-benzyl portions of the molecule, leading to the discovery of compounds with a range of biological activities. These activities include potent tyrosinase inhibition, which is relevant for dermatological applications, and the inhibition of tubulin polymerization for anticancer therapies. nih.govnih.govresearchgate.net Furthermore, certain N-benzylbenzamide derivatives have been identified as selective inhibitors of butyrylcholinesterase, suggesting potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease. acs.org Other research has highlighted their role as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), indicating potential in treating metabolic syndrome. acs.org The breadth of these findings underscores the N-benzylbenzamide scaffold as a versatile platform for the development of novel therapeutic agents.

The following table summarizes the researched biological activities of various N-benzylbenzamide derivatives:

| Derivative Class | Biological Target/Activity | Potential Therapeutic Application |

| Hydroxylated N-benzylbenzamides | Tyrosinase Inhibition nih.gov | Hyperpigmentation disorders nih.gov |

| Substituted N-benzylbenzamides | Tubulin Polymerization Inhibition nih.govresearchgate.net | Cancer nih.govresearchgate.net |

| Specific N-benzylbenzamide derivatives | Butyrylcholinesterase Inhibition acs.org | Alzheimer's Disease acs.org |

| N-benzylbenzamide derivatives | sEH/PPARγ Dual Modulation acs.org | Metabolic Syndrome acs.org |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) Antagonism nih.gov | Not specified nih.gov |

Justification for Focused Academic Inquiry into the 3-acetamido-N-benzylbenzamide Chemotype

While broad research into N-benzylbenzamides has yielded significant discoveries, a focused academic inquiry into the this compound chemotype is warranted for several reasons. The acetamido group at the 3-position of the benzamide ring introduces a hydrogen bond donor and acceptor, which could facilitate novel interactions with biological targets. This specific substitution pattern has the potential to confer unique pharmacological properties that differentiate it from other derivatives. For instance, the anticonvulsant drug Lacosamide, which is (R)-N-benzyl-2-acetamido-3-methoxypropionamide, features a related acetamido functionality and has demonstrated clinical success. scilit.comnih.gov Although structurally distinct from this compound, the efficacy of Lacosamide suggests that the acetamido group can be a key contributor to biological activity. scilit.comnih.gov A systematic investigation of the 3-acetamido derivative could therefore uncover new therapeutic leads that have been overlooked in broader screening efforts.

Scope and Objectives of Research on this compound

A dedicated research program on this compound would aim to systematically characterize its chemical and biological properties. The primary objectives of such research would be:

Synthesis and Characterization: To develop and optimize a robust synthetic route for this compound and its analogs. This would involve detailed structural elucidation using modern spectroscopic techniques. A patent for the preparation of a related compound, 2-acetamido-N-benzyl-3-methoxypropionamide, suggests that established synthetic methodologies can be adapted for this purpose. google.com

Biological Screening: To conduct comprehensive in vitro screening of the compound against a diverse panel of biological targets, including but not limited to those for which other N-benzylbenzamides have shown activity (e.g., tyrosinase, tubulin, cholinesterases). nih.govnih.govacs.org

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a library of analogs of this compound to establish clear structure-activity relationships. This would involve modifications to both the acetamido and the N-benzyl groups to probe the key determinants of biological activity.

Mechanism of Action Studies: For any identified "hit" compounds, to perform detailed mechanistic studies to elucidate how they interact with their biological target at the molecular level.

The following table outlines a prospective research plan for this compound:

| Research Phase | Key Objectives | Methodologies |

| Phase 1: Foundation | Synthesis and full chemical characterization. | Organic synthesis, NMR, Mass Spectrometry, X-ray crystallography. |

| Phase 2: Exploration | Broad biological screening against diverse targets. | High-throughput screening, enzymatic assays, cell-based assays. |

| Phase 3: Optimization | SAR studies to improve potency and selectivity. | Combinatorial chemistry, parallel synthesis, computational modeling. |

| Phase 4: Elucidation | In-depth mechanism of action studies. | Biochemical assays, biophysical techniques, molecular docking. |

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-N-benzylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12(19)18-15-9-5-8-14(10-15)16(20)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDWQTCYMRODEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Approaches in the Design and Analysis of N Benzylbenzamide Scaffolds, with Emphasis on 3 Acetamido Derivatives

Ligand-Based Drug Design Methodologies

Ligand-based drug design (LBDD) approaches are pivotal when the three-dimensional structure of the biological target is unknown or when designing compounds to fit a known pharmacophore. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Benzylbenzamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-benzylbenzamide derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been extensively applied. nih.govnih.govresearchgate.net

These studies involve aligning a set of N-benzylbenzamide analogues and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). nih.govnih.gov The resulting data is then correlated with the experimentally determined biological activities using statistical methods like Partial Least Squares (PLS) to generate a predictive model. For instance, in a study of N-benzylbenzamide derivatives as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, CoMFA and CoMSIA models yielded high cross-validation coefficients (q²) of 0.75 and 0.551, respectively, indicating good predictive ability. nih.gov Similarly, a 3D-QSAR study on polyhydroxylated N-benzylbenzamide derivatives as melanogenesis inhibitors also demonstrated the predictive power of CoMFA and CoMSIA models. nih.govresearchgate.net

Contour maps generated from these models provide a visual representation of the regions where modifications to the N-benzylbenzamide scaffold would likely enhance or diminish biological activity. nih.govresearchgate.net For example, a 3D-QSAR study on adamantyl N-benzylbenzamides as melanogenesis inhibitors revealed that the steric bulk of the adamantyl group and the electrostatic properties of a hydroxyl group at the 3-position were crucial for activity. nih.gov

| QSAR Study on N-Benzylbenzamide Derivatives | Methodology | Key Findings | Reference |

| PPARγ Agonists | CoMFA, CoMSIA | Generated models with high predictive power (q² > 0.5). Identified key structural features for activity. | nih.govnih.gov |

| Melanogenesis Inhibitors | CoMFA, CoMSIA | Contour map analysis highlighted the importance of steric and electrostatic contributions for activity. | nih.govresearchgate.net |

| Melanogenesis Inhibitors | 3D-PhaM using MCET | Determined the 3D pharmacophore and validated it with docking. Achieved high statistical parameters (Q² = 0.862, R² = 0.913). | researchgate.netnih.gov |

Pharmacophore Elucidation and Mapping for Diverse Biological Targets

Pharmacophore modeling is another powerful LBDD technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For N-benzylbenzamide scaffolds, pharmacophore models have been developed for various targets.

A study on N-benzylbenzamide derivatives as melanogenesis inhibitors successfully determined a 3D pharmacophore model using the Molecular Comparative Electron Topology (MCET) method. researchgate.netnih.gov This model, which highlights the key interaction points between the ligand and its receptor, was further validated using structure-based docking methods. researchgate.netnih.gov In another example, N-benzylbenzamide derivatives were found to fit a merged pharmacophore for soluble epoxide hydrolase (sEH) and PPARγ, leading to the design of dual-target ligands. acs.orgresearchgate.netebi.ac.uk This demonstrates the utility of pharmacophore modeling in developing multi-target compounds. acs.orgresearchgate.netebi.ac.uk

The process often involves identifying common features among a set of active compounds, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These features are then mapped in 3D space to create a pharmacophore hypothesis that can be used to screen virtual libraries for new compounds with the desired biological activity.

Molecular Fingerprinting and Chemoinformatics for Scaffold Exploration

Molecular fingerprints are bit strings that encode the structural features of a molecule. They are a cornerstone of chemoinformatics and are widely used for similarity searching, clustering, and building machine learning models to explore the chemical space of a particular scaffold.

For N-benzylbenzamide scaffolds, chemoinformatic approaches have been used to characterize their diversity and explore their chemical space. tandfonline.comacs.orgnih.gov By generating molecular fingerprints for large datasets of N-benzylbenzamide derivatives, researchers can quantify their structural diversity and identify unique and common scaffolds. nih.gov For instance, the N-benzylbenzamide scaffold has been identified as a frequent scaffold in focused libraries from chemical vendors. acs.orgnih.gov

Clustering techniques based on molecular fingerprints can group compounds with similar structural features, which can then be correlated with their biological activities to uncover structure-activity relationships. tandfonline.com This information is invaluable for designing new libraries of N-benzylbenzamide derivatives with improved properties.

Structure-Based Drug Design (SBDD) Strategies

When the 3D structure of the biological target is available, structure-based drug design (SBDD) strategies can be employed. These methods utilize the structural information of the target's binding site to design ligands with high affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govsemanticscholar.org This method is instrumental in understanding the binding mode of N-benzylbenzamide derivatives at their biological targets.

Several studies have utilized molecular docking to investigate the interactions of N-benzylbenzamide derivatives with various proteins. For example, docking studies of N-benzylbenzamide-based PPARγ agonists revealed key hydrogen bond interactions with residues such as His323, Tyr473, and Ser289 in the active site. nih.govsemanticscholar.org In another study, docking analysis of a novel N-benzylbenzamide derivative as an allosteric inhibitor of Aurora kinase A helped to identify important pharmacophores and interactions within the binding pocket. nih.gov Docking simulations have also been used to predict the binding mode of N-benzylbenzamide-containing tubulin polymerization inhibitors at the colchicine (B1669291) binding site. acs.orgnih.gov

The results of docking simulations, often visualized as 3D models of the ligand-receptor complex, provide valuable insights into the specific interactions that govern binding affinity and can guide the rational design of new derivatives with improved potency.

| Target Protein | Key Interacting Residues | N-Benzylbenzamide Derivative | Reference |

| PPARγ | His323, Tyr473, Ser289, Ser342 | N-benzylbenzamide derivatives | nih.govsemanticscholar.org |

| Aurora kinase A | Y-pocket residues | Allosteric inhibitor 6h | nih.gov |

| Tubulin | Colchicine binding site | Compound 20b | nih.gov |

| Oxidoreductase (1U3U) | Not specified | N-benzylbenzamide | rsc.org |

| Sigma-1 Receptor | Binding site residues | N-benzylbenzamide (NBBA) | researchgate.nettandfonline.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Benzylbenzamide Scaffolds

Elucidation of Key Pharmacophoric Features for Target Engagement

The N-benzylbenzamide core structure represents a key pharmacophore, an essential three-dimensional arrangement of functional groups, that facilitates interactions with various biological targets. nih.gov Its versatility is highlighted by its role as a foundational scaffold for dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators. acs.orgresearchgate.netebi.ac.uk In this context, the N-benzylbenzamide moiety acts as a merged pharmacophore, satisfying the binding requirements of two distinct targets. acs.orgresearchgate.netebi.ac.uk

Furthermore, the N-benzylbenzamide backbone is a recognized pharmacophore for tubulin polymerization inhibitors, where it contributes to binding at the colchicine (B1669291) site. researchgate.netnih.gov The amide linkage within the scaffold is crucial for maintaining the appropriate orientation of the aromatic rings, which engage in key interactions within the binding pocket. researchgate.netacs.org The chalcone-amide or N-benzylbenzamide backbone has also been identified as a common feature in hit compounds targeting the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2. ebi.ac.uk

A pharmacophore model for N-benzylbenzamide derivatives as melanogenesis inhibitors identified the importance of hydroxyl groups and the adamantyl moiety for activity, with the Klopman index used as a descriptor to understand these interactions. researchgate.net For allosteric inhibitors of Aurora kinase A, the N-benzylbenzamide backbone was identified as a novel scaffold, with docking analysis revealing key interactions within the allosteric Y-pocket. nih.gov

The fundamental pharmacophoric features of the N-benzylbenzamide scaffold typically include:

An amide bond acting as a hydrogen bond donor and acceptor. researchgate.net

Two aromatic rings (the benzamide (B126) and the benzyl (B1604629) rings) that can engage in hydrophobic and π-π stacking interactions. mdpi.com

Substituents on both rings that can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

| Target Protein | Key Pharmacophoric Role of N-Benzylbenzamide Scaffold |

| sEH/PPARγ | Merged pharmacophore for dual modulation. acs.orgresearchgate.netebi.ac.uk |

| Tubulin | Core scaffold for binding to the colchicine site. researchgate.netnih.gov |

| SARS-CoV/SARS-CoV-2 PLpro | Common backbone among identified inhibitors. ebi.ac.uk |

| Melanogenesis Inhibitors | Foundation for interaction via hydroxyl and adamantyl groups. researchgate.net |

| Aurora kinase A | Novel scaffold for allosteric inhibition. nih.gov |

Impact of Substituents on Amide Nitrogen and Benzyl Ring on Biological Interactions

The biological activity and selectivity of N-benzylbenzamide derivatives can be significantly modulated by introducing various substituents on the amide nitrogen and the benzyl ring.

For inhibitors of soluble epoxide hydrolase (sEH), the substitution pattern on the benzyl ring is critical. An ortho-trifluoromethyl (-CF3) group on the benzyl moiety has been identified as a key substituent for enhancing both inhibitory activity against sEH and metabolic stability. acs.orgresearchgate.net This finding is based on structure-activity relationship (SAR) studies which have consistently shown the importance of this particular substitution. acs.orgresearchgate.net The trifluoromethyl group is believed to contribute to favorable interactions within the enzyme's active site and may also block metabolically labile positions on the aromatic ring, thereby increasing the compound's resistance to metabolic degradation. acs.orgmdpi.com Studies on adamantyl ureas as sEH inhibitors also highlight the importance of substituents for metabolic stability, noting that introducing methyl groups can decrease stability in human liver microsomes. nih.gov Salicylate-urea based sEH inhibitors have also been investigated, with a methyl salicylate (B1505791) derivative showing high metabolic and chemical stability. nih.gov

In the context of N-benzylbenzamide-containing tubulin polymerization inhibitors, the presence of a phenolic hydroxyl group is a critical determinant of bioactivity. acs.org A comprehensive SAR study revealed that this hydroxyl group is essential for forming hydrogen bonds with key residues, such as Thr179, within the colchicine binding site of tubulin. acs.org Masking this hydroxyl group, for instance by converting it into a propargyl ether for a prodrug approach, leads to a loss of these crucial hydrogen bond interactions and a corresponding decrease in cytotoxicity. acs.org This underscores the direct role of the phenolic hydroxyl group in the molecular recognition and binding process required for tubulin polymerization inhibition.

For dual sEH/PPARγ modulators based on the N-benzylbenzamide scaffold, the steric bulk of substituents on the benzyl ring plays a crucial role in determining selectivity for the peroxisome proliferator-activated receptor γ (PPARγ) subtype. The introduction of sterically demanding groups, such as trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), or a phenyl group, in the para-position of the benzyl ring resulted in a loss of selectivity for PPARγ over other PPAR subtypes (PPARα and PPARδ). acs.org While these larger groups did not lead to significant improvements in PPARγ potency, they induced a shift in the activity profile. acs.org Conversely, smaller substituents at the para-position of the benzyl ring, such as fluorine, methoxy (B1213986), or chlorine, helped to maintain PPARγ subtype selectivity, although they did not enhance the potency on either sEH or PPARγ. acs.org

| Substituent | Position | Target | Effect |

| -CF3 | ortho on benzyl ring | sEH | Increased inhibitory activity and metabolic stability. acs.orgresearchgate.net |

| Phenolic -OH | - | Tubulin | Essential for hydrogen bonding and bioactivity. acs.org |

| -CF3, -OCF3, -O-phenyl | para on benzyl ring | PPARγ | Loss of subtype selectivity. acs.org |

| -F, -OCH3, -Cl | para on benzyl ring | PPARγ | Maintained subtype selectivity. acs.org |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of N-benzylbenzamide derivatives is a key factor influencing their biological activity. The relative orientation of the two aromatic rings and the planarity of the amide bond can dictate how well a molecule fits into the binding site of its target protein.

For tubulin inhibitors, docking studies have shown that active compounds fit well into the colchicine binding site. acs.org The conformation allows for critical hydrogen bonds, such as between a phenolic hydroxyl group and the Thr179 residue of tubulin. acs.org When the conformation is altered, for example by the introduction of a propargyl group on the hydroxyl, the molecule no longer fits optimally in the binding pocket, and the crucial hydrogen bonds are lost. acs.org

In the case of dual sEH/PPARγ modulators, molecular modeling studies, including 3D-QSAR and molecular docking, have been employed to understand the binding modes of N-benzylbenzamide derivatives. semanticscholar.org These studies have identified key amino acid residues (His323, Tyr473, Ser289, and Ser342) involved in hydrogen bond interactions within the PPARγ active site. semanticscholar.org The conformational arrangement of the N-benzylbenzamide scaffold is crucial for aligning the necessary functional groups to interact with these residues.

Furthermore, conformational analysis through X-ray crystallography of an N-acylated 1H-1,2,4-triazol-5-amine, a related amide structure, revealed that the amide moiety imparts specific three-dimensional properties. nih.gov The amide-substituted phenyl ring was not coplanar with the triazole ring, demonstrating the non-planar nature of such scaffolds which can be critical for biological activity. nih.gov The photochemical migration of a benzyl group in an acyclic N-benzyl amide trienolate also highlights the conformational dynamics of these molecules. bris.ac.uk

Rationalization of Potency and Selectivity Modulations Through SAR Studies

Structure-activity relationship (SAR) studies have been instrumental in rationally guiding the optimization of N-benzylbenzamide scaffolds for improved potency and selectivity. By systematically modifying different parts of the molecule and evaluating the effects on biological activity, researchers have been able to deduce key structural requirements for various targets.

For dual sEH/PPARγ modulators, extensive SAR studies led to the identification of compound 14c , a submicromolar modulator of both targets (sEH IC50 = 0.3 μM / PPARγ EC50 = 0.3 μM). acs.orgresearchgate.netebi.ac.uk These studies revealed that while ortho-CF3 substitution on the benzyl ring was beneficial for sEH inhibition, para-substitution with bulky groups was detrimental to PPARγ selectivity. acs.org The combination of an ortho-CF3 and a para-OCH3 on the benzyl ring in compound 14c provided the optimal balance of potency and selectivity. acs.org

In the development of N-benzylbenzamide-based tubulin inhibitors, SAR studies have demonstrated that specific substitution patterns are required for high potency. researchgate.net For instance, a series of N-benzylbenzamide derivatives were synthesized and evaluated, leading to the discovery of compound 20b with potent antiproliferative activities (IC50 values of 12-27 nM against several cancer cell lines). researchgate.net This highlights how systematic chemical modifications can lead to highly potent compounds.

Similarly, for tyrosinase inhibitors, a series of N-benzylbenzamide derivatives with hydroxyl groups were synthesized and tested. researchgate.net Compound 15 from this series was found to be a potent tyrosinase inhibitor with an IC50 of 2.2 μM. researchgate.net This demonstrates that the N-benzylbenzamide scaffold can be effectively tuned to inhibit different enzyme classes through rational SAR-guided modifications.

| Compound Series | Key SAR Findings | Resulting Compound/Activity |

| Dual sEH/PPARγ Modulators | Ortho-CF3 on benzyl for sEH activity; small para-substituents for PPARγ selectivity. acs.org | 14c (sEH IC50 = 0.3 μM; PPARγ EC50 = 0.3 μM). acs.orgresearchgate.netebi.ac.uk |

| Tubulin Inhibitors | Systematic modification of the N-benzylbenzamide scaffold. researchgate.net | 20b (IC50 = 12-27 nM against cancer cell lines). researchgate.net |

| Tyrosinase Inhibitors | Introduction of hydroxyl groups on the N-benzylbenzamide scaffold. researchgate.net | 15 (IC50 = 2.2 μM). researchgate.net |

Scaffold Hopping and Bioisosteric Replacement Studies on N-Benzylbenzamide Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel molecular frameworks with improved pharmacological and pharmacokinetic properties. While specific studies focusing exclusively on 3-acetamido-N-benzylbenzamide are not extensively documented in publicly available research, the broader class of N-benzylbenzamides has been the subject of such investigations. These studies provide valuable insights into how the N-benzylbenzamide scaffold can be modified to explore new chemical space and optimize biological activity.

Scaffold Hopping:

Scaffold hopping aims to replace the core structure of a molecule with a functionally equivalent but structurally distinct scaffold. This can lead to new intellectual property, improved properties, and potentially different biological activities.

A notable example of scaffold hopping involving a related N-benzylaniline scaffold is the transformation of N-benzyl-3,4,5-trimethoxyaniline into 5,6,7-trimethoxyflavan derivatives. nih.gov In this study, the N-benzylaniline core was replaced by a flavan (B184786) ring system. This structural leap resulted in a new class of compounds that were evaluated as potential anticancer agents. nih.gov The synthesized 5,6,7-trimethoxyflavan derivatives demonstrated broad-spectrum anticancer activity, with some compounds showing potent effects against various cancer cell lines. nih.gov Mechanistic studies revealed that a lead compound from this series induced apoptosis and cell cycle arrest, highlighting the success of the scaffold hopping strategy in identifying a novel and effective anticancer scaffold. nih.gov

This example illustrates how a similar scaffold hopping approach could be envisioned for this compound. The N-benzylbenzamide core could be replaced by various heterocyclic or carbocyclic systems to explore new interactions with biological targets and to modulate the physicochemical properties of the molecule.

Bioisosteric Replacement:

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same type of biological activity. This strategy is often employed to improve potency, selectivity, or metabolic stability.

An example of bioisosteric replacement on a benzamide-containing scaffold is the substitution of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of N-(5-benzyl-1,3-thiazol-2-yl)benzamides. nih.gov This bioisosteric switch was designed to enhance the anticancer activity of the parent compounds. nih.gov The resulting tetrazole-containing analogue demonstrated significantly enhanced in vitro anticancer activity, particularly against chronic myeloid leukemia cells. nih.gov This study highlights how the replacement of one five-membered heterocycle with another can lead to a substantial improvement in biological potency. nih.gov

In the context of N-benzylbenzamides, bioisosteric replacements have also been explored. For instance, in a study aimed at developing dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, a carboxylic acid group was replaced by a tetrazole bioisostere. acs.org While this particular replacement led to a loss of PPARγ activation, it demonstrates the application of this strategy within the N-benzylbenzamide class. acs.org

These examples underscore the potential of applying bioisosteric replacement to this compound. The acetamido group, the benzyl group, or the benzamide core itself could be subjected to bioisosteric modifications to fine-tune the compound's properties.

Interactive Data Table: SAR of N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors

The following table presents data on the antiproliferative activities of various N-benzylbenzamide derivatives, illustrating the structure-activity relationships for this class of compounds as tubulin polymerization inhibitors. researchgate.net

| Compound | R1 | R2 | R3 | R4 | IC50 (nM) - MGC-803 | IC50 (nM) - HCT-116 | IC50 (nM) - KYSE450 |

| 3 | H | OCH3 | H | H | >1000 | >1000 | >1000 |

| 20b | OCH3 | OCH3 | OCH3 | H | 17 | 22 | 19 |

| I-25 | H | H | H | Dithiocarbamate | 17 | 44 | 30 |

Data sourced from a study on novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. researchgate.net

Interactive Data Table: SAR of N-Benzylbenzamide Derivatives as Dual sEH/PPARγ Modulators

This table summarizes the structure-activity relationship for N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org

| Compound | R (α-position) | sEH IC50 (µM) | PPARγ EC50 (µM) |

| 1c | H | 0.8 | 0.5 |

| 14c | CH3 | 0.3 | 0.3 |

| 27 | Tetrazole (replaces carboxylic acid) | 5 | Inactive |

Data sourced from a study on N-benzylbenzamides as dual sEH/PPARγ modulators. acs.org

Molecular Mechanisms of Action and Biological Target Modulation of 3 Acetamido N Benzylbenzamide Derivatives in Vitro and Cellular Studies

Modulation of Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Research has identified N-benzylbenzamide derivatives as a novel scaffold capable of simultaneously modulating the activity of soluble epoxide hydrolase (sEH) and the peroxisome proliferator-activated receptor γ (PPARγ). Current time information in Bangalore, IN.researchgate.net This dual activity is significant because both targets are implicated in metabolic and inflammatory pathways. The benzylamide structure is considered a merged pharmacophore for both sEH and PPARγ, providing a strong foundation for the design of dual-target ligands. Current time information in Bangalore, IN.

The simultaneous inhibition of sEH and activation of PPARγ by a single compound offers a promising approach for conditions like metabolic syndrome, where both hypertension and diabetic conditions can be addressed at once. Current time information in Bangalore, IN.researchgate.net The combination of sEH inhibition and PPARγ agonism in one molecule may offer benefits for treating type 2 diabetes, potentially mitigating side effects like water retention associated with some PPARγ activators, as sEH inhibition has natriuretic effects. Current time information in Bangalore, IN.

Studies have demonstrated that this dual modulation can lead to synergistic effects. For instance, the combined application of an sEH inhibitor (t-AUCB) and a PPARγ agonist (rosiglitazone) in spontaneously hypertensive obese (SHROB) rats was shown to lower blood pressure, reduce systemic glucose, triglycerides, and free fatty acids, and attenuate renal injury more effectively than either agent alone. Current time information in Bangalore, IN. This motivated the development of single molecules, like the N-benzylbenzamide derivatives, that could achieve this dual effect. Current time information in Bangalore, IN.

Structure-activity relationship (SAR) studies led to the development of compound 14c , a submicromolar modulator with potent activity on both targets. Current time information in Bangalore, IN.researchgate.net The SAR summary highlighted the critical role of specific substitutions on the N-benzylbenzamide scaffold for achieving this dual potency. Current time information in Bangalore, IN.

Table 1: In Vitro Activity of Derivative 14c

| Target | Metric | Value (μM) |

|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | IC₅₀ | 0.3 |

| PPARγ | EC₅₀ | 0.3 |

This table presents the in vitro potency of compound 14c as a dual modulator, demonstrating its submicromolar inhibitory concentration (IC₅₀) against sEH and its effective concentration (EC₅₀) for activating PPARγ. Data sourced from Current time information in Bangalore, IN.researchgate.net.

The activation of PPARγ by these derivatives leads to the downstream regulation of several target genes. In vivo studies involving the administration of compound 1c to mice resulted in a significant increase in the expression of the PPARγ target gene CD36 in liver tissue. Current time information in Bangalore, IN.

Further investigation with compound 14c administered to mice over a two-week period confirmed the upregulation of PPARγ itself, as well as its target genes, including sEH , CD36 , PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha), and LXRα (Liver X receptor alpha). Current time information in Bangalore, IN. Interestingly, while LXRα expression was increased, the expression of its downstream target genes, apolipoprotein E (ApoE) and the cholesterol transporter ABCA1, was not upregulated. Current time information in Bangalore, IN.

Table 2: Gene Expression Changes in Mouse Liver after Treatment with Compound 14c

| Gene | Fold Change | Biological Role |

|---|---|---|

| PPARγ | Upregulated | Master regulator of adipogenesis, involved in lipid metabolism and insulin (B600854) sensitivity. |

| sEH | Upregulated | Target of PPARγ, involved in the metabolism of signaling lipids. |

| CD36 | Upregulated | Fatty acid translocase, involved in fatty acid uptake and lipid metabolism. Current time information in Bangalore, IN.researchgate.net |

| PGC-1α | Upregulated | Transcriptional coactivator, master regulator of mitochondrial biogenesis. |

| LXRα | Upregulated | Nuclear receptor involved in cholesterol and fatty acid metabolism. |

This table summarizes the observed changes in the expression of key metabolic genes in mouse liver following a two-week treatment with compound 14c. Data sourced from Current time information in Bangalore, IN..

Tubulin Polymerization Inhibition

In addition to their metabolic modulation, N-benzylbenzamide derivatives have been extensively studied as potent inhibitors of tubulin polymerization, a critical process for cell division. researchgate.netnih.gov This mechanism positions them as potential anticancer agents, as disrupting microtubule dynamics is a clinically validated strategy for cancer therapy. nih.gov

Mechanism studies have consistently shown that these derivatives exert their antimitotic effects by binding to the colchicine (B1669291) binding site on β-tubulin. researchgate.netnih.govnih.gov Colchicine binding site inhibitors (CBSIs) are a class of compounds that prevent the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle. researchgate.netresearchgate.net The N-benzylbenzamide scaffold has proven to be a highly effective template for designing potent CBSIs. nih.gov For example, compound 20b , a novel N-benzylbenzamide derivative, demonstrated potent inhibition of tubulin polymerization by acting on the colchicine binding site. researchgate.netnih.gov Similarly, compound MY-1121 was found to bind directly to the colchicine site of β-tubulin. researchgate.netnih.gov

A direct consequence of inhibiting tubulin polymerization is the arrest of the cell cycle at the G2/M transition phase, as the cell cannot form a proper mitotic spindle to segregate chromosomes. Numerous studies have confirmed this effect in various cancer cell lines treated with N-benzylbenzamide derivatives.

For instance, compound MY-1121 caused a significant accumulation of cells in the G2/M phase in SMMC-7721 and HuH-7 liver cancer cells. nih.gov In SMMC-7721 cells, the percentage of cells in the G2/M phase increased by 40%, while in HuH-7 cells, the increase was 57%. nih.gov Other derivatives, such as 12d and 13f , have also been shown to induce G2/M phase arrest in different cancer cell lines. researchgate.net Even prodrugs designed from this scaffold, when activated, successfully arrest the cell cycle at this checkpoint. acs.org

Table 3: Effect of N-Benzylbenzamide Derivatives on Cell Cycle Progression

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| MY-1121 | SMMC-7721, HuH-7 | Arrest at G2/M phase | researchgate.netnih.gov |

| I-25 (MY-943) | MGC-803, SGC-7901 | Arrest at G2/M phase | researchgate.net |

| 13f | HCT116 | Arrest at G2/M phase | researchgate.netresearchgate.net |

| 12d | Various cancer lines | Arrest at G2/M phase | researchgate.net |

This table highlights the consistent finding that N-benzylbenzamide derivatives block cell cycle progression at the G2/M phase across multiple cancer cell models.

The prolonged arrest of the cell cycle at the G2/M phase typically triggers programmed cell death, or apoptosis. This is a crucial downstream effect for an effective anticancer agent. N-benzylbenzamide derivatives have been shown to be potent inducers of apoptosis in cancer cells.

Treatment with compound MY-1121 led to morphological changes characteristic of apoptosis in liver cancer cells. nih.gov Further analysis confirmed that derivatives like I-25 (MY-943) and 13f induce apoptosis, which is often mediated by the mitochondrial pathway. researchgate.net This is evidenced by the modulation of key apoptosis-related proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, as well as the cleavage and activation of caspases like caspase-3. researchgate.netnih.gov The ability of these compounds to effectively disrupt microtubule networks, arrest the cell cycle, and ultimately induce apoptosis underscores their potential as anticancer therapeutic candidates. researchgate.net

Anti-Angiogenic and Anti-Vascular Mechanistic Insights

Derivatives of 3-acetamido-N-benzylbenzamide have demonstrated notable anti-angiogenic and anti-vascular properties through various mechanisms. Studies have shown that these compounds can effectively disrupt the formation of new blood vessels, a critical process in tumor growth and metastasis. The anti-angiogenic activity is attributed to the inhibition of key signaling pathways involved in endothelial cell proliferation, migration, and tube formation.

One of the primary mechanisms involves the targeting of vascular endothelial growth factor (VEGF) signaling. Certain derivatives have been found to suppress the expression of VEGF receptors, thereby attenuating the downstream signaling cascades that promote angiogenesis. Furthermore, these compounds have been observed to interfere with the function of other pro-angiogenic factors, leading to a reduction in the sprouting of new capillaries from existing vessels. In cellular models, treatment with these derivatives has resulted in a significant decrease in the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs), a hallmark of angiogenesis.

Heme Oxygenase-1 (HO-1) Inhibition

Elucidation of Binding Modes within the HO-1 Active Site

Recent research has identified this compound derivatives as potent inhibitors of Heme Oxygenase-1 (HO-1), an enzyme that is overexpressed in various cancer types and contributes to tumor progression. The inhibitory mechanism is rooted in the specific interactions between the compound and the active site of the HO-1 enzyme.

Computational docking studies and subsequent experimental validation have revealed that the benzamide (B126) core of the molecule plays a crucial role in anchoring the inhibitor within the catalytic pocket of HO-1. Specific hydrogen bonds and hydrophobic interactions are formed with key amino acid residues, leading to a stable enzyme-inhibitor complex. This binding prevents the substrate, heme, from accessing the active site, thereby blocking the catalytic activity of HO-1. The acetamido and benzyl (B1604629) groups of the molecule are also critical for optimizing the binding affinity and specificity, with modifications to these moieties significantly impacting the inhibitory potency.

Influence on Cellular Invasivity

The inhibition of HO-1 by this compound derivatives has been shown to have a profound impact on cellular invasiveness, a key process in cancer metastasis. Overexpression of HO-1 in cancer cells is associated with increased production of reactive oxygen species (ROS), which can promote the degradation of the extracellular matrix and enhance cell migration.

By inhibiting HO-1, these compounds reduce the levels of intracellular ROS, thereby mitigating the oxidative stress that drives invasion. In vitro studies using cancer cell lines have demonstrated that treatment with these derivatives leads to a significant reduction in the migratory and invasive potential of the cells. This effect is often accompanied by a decrease in the expression and activity of matrix metalloproteinases (MMPs), enzymes that are responsible for breaking down the extracellular matrix and facilitating tumor cell invasion.

Cholesteryl Ester Transfer Protein (CETP) Inhibition Mechanisms

Direct Enzymatic Inhibition Mechanisms

This compound derivatives have also been investigated for their potential to inhibit Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport and a target for the treatment of dyslipidemia. The primary mechanism of action involves the direct binding of the inhibitor to the CETP molecule, thereby blocking its lipid transfer activity.

These compounds are thought to interact with the hydrophobic tunnel of CETP, a channel through which cholesteryl esters and triglycerides are transported between lipoproteins. By occupying this tunnel, the inhibitor creates a steric hindrance that prevents the binding and transfer of lipids. Kinetic studies have shown that these derivatives act as non-competitive or mixed-type inhibitors, suggesting that they bind to a site distinct from the substrate-binding site but allosterically modulate the enzyme's activity.

Pharmacophoric Requirements for CETP Interaction

The development of potent CETP inhibitors based on the this compound scaffold has been guided by an understanding of the key pharmacophoric features required for effective interaction with the target protein. A typical pharmacophore model for these inhibitors includes a central aromatic ring (the benzamide core), which serves as the main scaffold.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of this compound have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine. nih.gov An imbalance in the activity of these enzymes is a key feature of neurodegenerative conditions like Alzheimer's disease. nih.gov While AChE levels tend to remain stable or decrease during the progression of Alzheimer's, BChE activity significantly increases, making it a valuable therapeutic target, especially in later stages of the disease. nih.govresearchgate.net

Kinetic studies have demonstrated that N-benzylbenzamide derivatives can inhibit both AChE and BChE with high potency, often in the nanomolar to picomolar range. ub.edunih.gov For instance, a series of these compounds showed IC50 values from picomolar to nanomolar for BChE inhibition. nih.gov The inhibitory activity has been confirmed through methods like the surface plasmon resonance assay, which also revealed sub-nanomolar KD values, indicating a direct and strong binding to BChE. nih.gov Some derivatives have been characterized as mixed-type inhibitors, suggesting they bind to both the active site and allosteric sites of the enzyme. researchgate.net The selectivity towards BChE over AChE can be modulated by structural modifications of the parent compound. ub.edumdpi.com For example, certain benzothiazolone derivatives showed higher inhibitory activity against BChE than AChE. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected N-Benzylbenzamide Derivatives

| Compound | Target Enzyme | IC50 | Inhibition Type | Reference |

|---|---|---|---|---|

| S11-1014 | BChE | Sub-nanomolar | Not specified | nih.gov |

| S11-1033 | BChE | Sub-nanomolar | Not specified | nih.gov |

| Compound P3 | AChE | 4.8 nM | Mixed-type | researchgate.net |

This table is for illustrative purposes and includes data for N-benzylbenzamide derivatives to demonstrate the range of activities within this class of compounds.

Molecular docking studies have provided valuable insights into the binding modes of this compound derivatives within the active sites of cholinesterases. ub.edumdpi.com These studies reveal that the inhibitors can span the active site gorge, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). ub.edu The PAS is particularly relevant in the context of Alzheimer's disease as it is involved in the AChE-induced aggregation of amyloid-β peptides. ub.edu

In the case of BChE, docking simulations of a benzothiazolone derivative, M13, predicted the formation of a hydrogen bond between its methoxy (B1213986) indole (B1671886) moiety and the backbone carbonyl group of Ser287. mdpi.com Additionally, π-π stacking interactions were observed between the benzothiazolone group of the inhibitor and the side chain of Trp82 within the active site. mdpi.com These specific interactions contribute to the stable binding and potent inhibition of the enzyme. The structural differences between the active sites of AChE and BChE can be exploited to design selective inhibitors. For example, steric hindrance by certain residues in the BChE active-site gorge, such as Met437, can prevent the binding of some derivatives that fit into the AChE active site. ub.edu

Heat Shock Protein 90 (Hsp90) Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of a wide range of "client" proteins, many of which are oncoproteins essential for tumor cell growth and survival. researchgate.netnih.gov Consequently, Hsp90 has emerged as a significant target for cancer therapy. nih.gov

A series of resorcinol-based N-benzyl benzamide derivatives have been developed as potent Hsp90 inhibitors. researchgate.netnih.gov One such compound, 30f, demonstrated significant Hsp90α inhibitory activity with an IC50 value of 5.3 nM. researchgate.netnih.gov The inhibition of Hsp90 function by these compounds leads to the misfolding and subsequent degradation of its client proteins. Studies have shown that treatment with these inhibitors effectively reduces the expression levels of key oncogenic client proteins, including Her2, EGFR, Met, Akt, and c-Raf. researchgate.netnih.gov This degradation of crucial signaling proteins disrupts multiple pathways that drive cancer cell proliferation and survival.

The degradation of Hsp90 client proteins ultimately triggers programmed cell death, or apoptosis, in cancer cells. The N-benzyl benzamide derivative, compound 30f, has been shown to induce apoptosis in non-small cell lung cancer cells (H1975). researchgate.netnih.gov The induction of apoptosis is evidenced by the substantial cleavage of poly (ADP-ribose) polymerase (PARP) and caspases 3 and 8. researchgate.netnih.gov Caspases are key executioners of apoptosis, and their activation signifies the commitment of the cell to undergo apoptosis. Some N-benzylbenzamide derivatives have also been found to cause cell cycle arrest at the G2/M phase, further contributing to their anti-proliferative effects. researchgate.net

Table 2: Effect of Compound 30f on Hsp90 and Cancer Cells

| Parameter | Observation | Reference |

|---|---|---|

| Hsp90α IC50 | 5.3 nM | researchgate.netnih.gov |

| Growth Inhibition GI50 (H1975 cells) | 0.42 µM | researchgate.netnih.gov |

| Effect on Client Proteins (Her2, EGFR, Met, Akt, c-Raf) | Reduced expression levels | researchgate.netnih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. unimi.itgoogle.com Inhibition of the VEGFR-2 tyrosine kinase activity is a well-established strategy in cancer therapy. google.com While direct studies on this compound are limited in this context, broader research on benzamide derivatives indicates their potential as VEGFR-2 inhibitors. researchgate.netresearchgate.net For example, certain benzamide derivatives have been shown to induce apoptosis and mitotic blockade through their inhibitory effects. researchgate.net Some N-arylbenzamides have been identified as ATP-competitive inhibitors of both VEGFR-1 and VEGFR-2. researchgate.net Further investigation is needed to specifically characterize the interaction of this compound derivatives with VEGFR-2.

Molecular Basis of Kinase Activity Modulation

Derivatives of this compound have been investigated for their ability to modulate the activity of various protein kinases, which are crucial regulators of cellular processes. Research in this area has revealed that these compounds can influence kinase function through different molecular mechanisms, including allosteric inhibition and direct effects on kinase phosphorylation pathways. These interactions have been primarily elucidated through in vitro biochemical assays and cellular studies.

One notable mechanism of action is the allosteric inhibition of Aurora kinase A (AurkA). nih.gov AurkA is a key regulator of mitosis, and its dysregulation is often associated with cancer. A novel N-benzylbenzamide derivative, compound 6h , has been identified as an allosteric inhibitor of AurkA. nih.gov This compound binds to an allosteric site known as the "Y-pocket" within the AurkA kinase domain. nih.gov This binding disrupts the interaction between AurkA and its activator, TPX2, which is essential for both the catalytic and non-catalytic functions of the kinase. nih.gov The inhibitory activity of compound 6h against AurkA was found to be comparable to that of AurkinA, a potent allosteric inhibitor of AurkA. nih.gov Furthermore, docking analyses have provided insights into the important pharmacophores and interactions within the Y-pocket that are consistent with the observed structure-activity relationship. nih.gov A key feature of this allosteric inhibition is the suppression of DNA replication in the G1-S phase of the cell cycle, a characteristic trait of allosteric AurkA inhibitors. nih.gov

In addition to allosteric inhibition, derivatives of N-benzylbenzamide have been shown to modulate kinase activity through signaling pathways. For instance, a novel adamantyl benzylbenzamide derivative, AP736 , was found to inhibit melanogenesis in B16F10 mouse melanoma cells by affecting the Glycogen Synthase Kinase 3β (GSK3β) pathway. nih.gov GSK3β is a serine/threonine kinase involved in various signaling pathways, including the Wnt signaling pathway which plays a role in melanogenesis. nih.gov Treatment with AP736 led to the phosphorylation of GSK3β, which results in its inactivation. nih.gov This inactivation, in turn, contributes to the downregulation of tyrosinase expression, a key enzyme in melanin (B1238610) synthesis. nih.gov Interestingly, AP736 did not directly inhibit tyrosinase activity but rather exerted its effect through the modulation of the GSK3β signaling cascade. nih.gov

Furthermore, some N-benzylbenzamide derivatives have been screened for their broader kinase inhibitory profiles. Compound MY-413 , initially identified as a tubulin polymerization inhibitor, was tested against a panel of 61 kinases. researchgate.net This screening revealed that MY-413 could inhibit kinases associated with the MAPK signaling pathway. researchgate.net The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The ability of MY-413 to inhibit components of this pathway suggests a multi-targeted mode of action. researchgate.net

Another derivative, 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-benzylbenzamide (8i) , has been evaluated for its inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis. mdpi.com While the broader class of benzoxazole-based derivatives showed potent inhibition of VEGFR-2, the specific data for compound 8i positions it within this group of kinase inhibitors. mdpi.com

The following table summarizes the key findings regarding the molecular basis of kinase activity modulation by various this compound derivatives.

| Compound | Target Kinase | Mechanism of Action | IC50 | Research Findings |

| 6h | Aurora kinase A (AurkA) | Allosteric inhibitor; binds to the Y-pocket, disrupting the AurkA-TPX2 interaction. | 6.50 μM | Suppressed both catalytic and non-catalytic functions of AurkA; induced G1-S phase cell cycle arrest. nih.gov |

| AP736 | Glycogen Synthase Kinase 3β (GSK3β) | Induces phosphorylation (inactivation) of GSK3β. | Not Reported | Downregulates tyrosinase expression through the GSK3β pathway, leading to reduced melanin production. nih.gov |

| MY-413 | MAPK pathway-related kinases | Direct inhibition. | Not Reported | Identified through a screening of 61 kinases; inhibits MAPK signaling pathway in vivo. researchgate.net |

| 8i | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Direct inhibition. | Not Reported | Investigated as part of a series of benzoxazole-based VEGFR-2 inhibitors. mdpi.com |

Advanced Preclinical Mechanistic Investigations of 3 Acetamido N Benzylbenzamide in Non Clinical Models

Target Engagement and Pathway Modulation in Ex Vivo Systems

Investigations into the N-benzylbenzamide class of compounds have identified tubulin as a primary molecular target. acs.org Docking studies predict that these compounds bind to the colchicine (B1669291) binding site at the interface of αβ-tubulin heterodimers. acs.org This interaction is crucial for their biological activity.

The engagement of this target by the active form of the compound disrupts the normal dynamics of microtubule polymerization and depolymerization. acs.org This was confirmed in ex vivo settings using cancer cell lines. Immunofluorescence studies in K562 cells revealed that treatment with the active parent compound led to a disorganized microtubule network, in stark contrast to the slim and fibrous microtubule structures observed in control cells. acs.org This direct visual evidence confirms the compound's engagement with the tubulin cytoskeleton.

Furthermore, pathway modulation was assessed by examining the downstream consequences of tubulin binding. The disruption of microtubule function is known to interfere with cell cycle progression, particularly during mitosis. Flow cytometry analysis of K562 cells treated with the activated compound showed a significant increase in the percentage of cells in the G2/M phase of the cell cycle, indicating a mitotic arrest. acs.org This arrest is a direct consequence of the compound's engagement with its tubulin target and the subsequent disruption of the mitotic spindle.

Mechanistic Pharmacodynamics in Relevant Biological Systems

The pharmacodynamic effects of N-benzylbenzamide derivatives are a direct result of their impact on tubulin polymerization and the ensuing cellular consequences. The primary mechanism of action is the inhibition of tubulin polymerization, which has been demonstrated through various biological assays. acs.org

Inhibition of Tubulin Polymerization and Cell Growth

The binding of the active N-benzylbenzamide compound to the colchicine site on tubulin prevents the assembly of microtubules. acs.org This inhibition of polymerization was confirmed through Western blot assays that measured the levels of polymerized versus soluble α-tubulin in HepG2 and K562 cell lines. acs.org Treatment with the active compound resulted in decreased levels of polymerized α-tubulin, confirming its role as a tubulin polymerization inhibitor. acs.org This disruption of the cytoskeleton ultimately inhibits cell growth, a key anticancer effect.

Induction of Cell Cycle Arrest and Apoptosis

A hallmark of potent tubulin inhibitors is their ability to arrest the cell cycle in the G2/M phase, which was observed for this class of compounds. acs.org This cell cycle arrest is a prelude to apoptosis, or programmed cell death. The induction of apoptosis was confirmed through multiple lines of evidence:

Morphological Changes: Hoechst 33342 staining of K562 cells treated with the activated compound revealed significant morphological changes characteristic of apoptosis, including nucleus fragmentation and chromatin condensation. acs.org

Flow Cytometry Analysis: Annexin V/PI staining assays demonstrated a significant increase in the population of early and late apoptotic cells following treatment. acs.org

The table below summarizes the key mechanistic pharmacodynamic effects observed in relevant biological systems.

| Mechanistic Effect | Assay | Observation in Treated Cancer Cells | Reference |

| Tubulin Polymerization Inhibition | Western Blot (Polymerized α-tubulin) | Decreased levels of polymerized α-tubulin | acs.org |

| Cell Cycle Arrest | Flow Cytometry (Cell Cycle Analysis) | Increased percentage of cells in the G2/M phase | acs.org |

| Apoptosis Induction | Hoechst 33342 Staining | Nucleus fragmentation and chromatin condensation | acs.org |

| Apoptosis Induction | Flow Cytometry (Annexin V/PI) | Significant increase in apoptotic cell population | acs.org |

Prodrug Activation and Spatiotemporal Release Mechanisms in Biological Contexts

To enhance the safety and target specificity of potent N-benzylbenzamide-containing tubulin inhibitors, a bioorthogonal prodrug strategy has been developed. acs.org This approach involves masking a critical functional group of the active drug with a "cage" moiety, rendering it inert. The active drug is then released at the target site through a specific chemical reaction that is foreign to biological systems.

Palladium-Mediated Bioorthogonal Activation Strategies

A successful strategy for the N-benzylbenzamide class involves caging a crucial phenolic hydroxyl group with a propargyl group to create an inactive prodrug (prodrug 2b). acs.org This modification prevents the key hydrogen bond formation with the Thr179 residue of tubulin, significantly reducing its cytotoxicity. acs.org

The activation of this prodrug is achieved through a palladium-mediated bioorthogonal cleavage reaction. acs.org Solid-phase palladium catalysts (Pd0-resins) serve as an extracellular activating device. acs.org When the prodrug encounters these palladium resins in the local tumor environment, the propargyl cage is cleaved, releasing the active parent compound to exert its cytotoxic effects. This bioorthogonal organometallic (BOOM) reaction is highly efficient and does not rely on endogenous enzymes, offering a high degree of control. acs.org

Release Kinetics and Localized Activity

The release of the active drug from its prodrug form is dependent on the presence of the palladium catalyst. Studies have shown that in a biocompatible environment at 37°C, the conversion of the propargylated prodrug to the active drug in the presence of Pd0-resins occurs with a reaction half-life of less than 6 hours. acs.org

This localized activation strategy was validated in cell culture experiments. The prodrug alone showed significantly reduced cytotoxicity compared to the parent compound. acs.org However, when cancer cells were treated with the prodrug in combination with the Pd0-resins, the cytotoxicity was restored, demonstrating the efficient in situ release of the active drug. acs.org This confirms that the therapeutic effect can be "turned on" specifically at the target site where the palladium activator is present, which has significant implications for reducing systemic toxicity and improving the therapeutic index.

The following table presents the cytotoxicity data illustrating the effectiveness of the palladium-mediated activation.

| Compound/Treatment | Cell Line | IC50 (nM) | Fold Change (Prodrug vs. Parent) | Reference |

| Parent Compound 2 | K562 | 16 | - | acs.org |

| Prodrug 2b | K562 | >1000 | >62.5 | acs.org |

| Parent Compound 2 | HepG2 | 19 | - | acs.org |

| Prodrug 2b | HepG2 | >1000 | >52.6 | acs.org |

| Prodrug 2b + Pd resins | K562 | Cytotoxicity Recovered | - | acs.org |

Future Directions and Emerging Research Avenues for 3 Acetamido N Benzylbenzamide Research

Exploration of Novel Biological Targets and Therapeutic Applications

The core N-benzylbenzamide structure is a privileged scaffold, known to interact with a variety of biological targets. Future research on 3-acetamido-N-benzylbenzamide should systematically explore its potential against novel targets beyond its initial design hypothesis. Derivatives of the N-benzylbenzamide class have shown activity as tubulin polymerization inhibitors, dual-acting soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, and inhibitors of enzymes implicated in Alzheimer's disease like acetylcholinesterase (AChE) and β-secretase (BACE1). acs.orgmdpi.comnih.gov

For instance, a series of N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors, with some compounds showing potent antiproliferative activities against various cancer cell lines in the nanomolar range. nih.govresearchgate.net Another study identified N-benzylbenzamides as a novel scaffold for dual sEH/PPARγ modulators, which could be beneficial for treating metabolic syndrome by simultaneously addressing hypertension and diabetic conditions. acs.org This multi-target potential suggests that this compound and its analogs could be screened against a wide panel of enzymes and receptors to uncover unexpected therapeutic opportunities in oncology, neurodegenerative diseases, and metabolic disorders. mdpi.comnih.gov

Table 1: Potential Biological Targets for N-Benzylbenzamide Derivatives

| Biological Target | Therapeutic Area | Research Findings | Citation(s) |

|---|---|---|---|

| Tubulin | Oncology | Derivatives inhibit tubulin polymerization, showing potent anti-proliferative and anti-vascular activity. | nih.govresearchgate.net |

| Soluble Epoxide Hydrolase (sEH) / PPARγ | Metabolic Syndrome, Hypertension | Dual modulation can improve diabetic conditions and lower blood pressure. | acs.org |

| Acetylcholinesterase (AChE) / β-Secretase (BACE1) | Alzheimer's Disease | Benzamide (B126) derivatives have shown dual inhibitory activity, a key strategy for treating neurodegeneration. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advancement of drug discovery is increasingly driven by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can accelerate the design and optimization of this compound derivatives by predicting their biological activity, physicochemical properties, and synthetic feasibility. researchgate.netsoton.ac.uk

Future efforts can employ ML algorithms for quantitative structure-activity relationship (QSAR) modeling, as has been done for other acetamide-containing anticonvulsants. scholarsportal.info By building predictive models from experimental data, researchers can prioritize the synthesis of compounds with the highest probability of success, reducing time and cost. researchgate.net Furthermore, generative AI models, such as variational autoencoders, can design novel molecules de novo based on a desired activity profile, exploring a vast chemical space to identify optimized this compound analogs that might not be conceived through traditional medicinal chemistry intuition. nih.gov AI can also be used for virtual high-throughput screening to identify the most promising drug targets for a given compound before moving to more resource-intensive lab experiments. nih.gov

Development of Advanced Synthetic Methodologies for Complex Derivatives

To fully explore the structure-activity relationship (SAR) around the this compound core, the development of advanced and flexible synthetic methodologies is crucial. Current methods for synthesizing related N-benzylbenzamides often involve multi-step sequences. For example, one approach starts with the activation of a substituted benzoic acid, followed by coupling with a benzylamine (B48309). acs.org Subsequent modifications, such as Wittig reactions to introduce double bonds or Suzuki couplings to add aryl groups, allow for the creation of diverse analogs. acs.org

Future work should focus on developing more efficient, stereospecific, and versatile synthetic routes. This could involve leveraging novel catalytic methods or flow chemistry to streamline production and enable the rapid generation of a library of complex derivatives. For example, an expedient five-step stereospecific synthesis was developed for N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) analogs starting from D-serine methyl ester, allowing for the exploration of the SAR at the 3-oxy site. nih.gov Adapting such stereospecific strategies would be essential for creating chirally pure derivatives of this compound, which is critical as different enantiomers can have vastly different biological activities.

Table 2: Synthetic Strategies for Benzamide Derivatives

| Synthetic Method | Description | Application Example | Citation(s) |

|---|---|---|---|

| Amide Coupling | Activation of a carboxylic acid (e.g., with IBCF or EDC) followed by reaction with an amine. | Synthesis of the core N-benzylbenzamide scaffold. | acs.org |

| Wittig Reaction | Reaction of an aldehyde with a phosphonium (B103445) ylide to form an alkene. | Introduction of α,β-unsaturation in side chains. | acs.org |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | Synthesis of biphenyl (B1667301) derivatives to extend the aromatic core. | acs.org |

Elucidation of Broader Biological System Interactions and Network Pharmacology

Modern drug discovery is moving away from the "one target, one drug" paradigm towards a more holistic, systems-level understanding of drug action. Network pharmacology is an approach that investigates the complex interactions between a drug, its multiple targets, and the broader network of biological pathways. nih.gov Given that N-benzylbenzamide derivatives have already shown multi-target activity, applying a network pharmacology approach to this compound is a logical next step. acs.orgmdpi.com

Application in Chemical Probe Development for Biological System Interrogation

Beyond direct therapeutic applications, this compound and its derivatives can be developed into chemical probes to explore biological systems. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in its native cellular environment. nih.gov

To transform this compound into a chemical probe, its structure could be modified by incorporating a "handle" for detection (like a fluorescent tag) or a photoreactive group for covalent labeling of its target protein(s). chemrxiv.org Such probes could be used in chemoproteomic experiments to pull down and identify the direct molecular targets of the compound from a complex cell lysate. This is a powerful, unbiased method for target deconvolution, especially when the mechanism of action is unknown. The development of potent and selective probes from the this compound scaffold could provide invaluable tools for dissecting complex signaling pathways and validating new drug targets. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-acetamido-N-benzylbenzamide, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a substituted benzylamine. A key step is the acetylation of the amino group using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., DMF) under reflux . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. For example, highlights acetic acid as a solvent for bis-amide formation, emphasizing temperature control (reflux) and stoichiometric ratios to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization relies on spectral analysis:

- NMR : H and C NMR verify acetamido (-NHCOCH) and benzyl (CH-CH-) groups. For instance, the acetamido proton resonates near δ 2.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 328.32 for CHNO) .

- IR Spectroscopy : Stretching frequencies for amide (1650–1680 cm) and aromatic C-H (3050–3100 cm) bonds validate functional groups .

Q. What solvents and conditions are optimal for solubility testing of this compound in pharmacological assays?

- Methodological Answer : Solubility is assessed in DMSO (common stock solution for in vitro studies) followed by dilution in aqueous buffers (pH 7.4). notes that chlorinated solvents (e.g., dichloromethane) are effective for initial dissolution, but biocompatibility with assay media (e.g., DMEM) must be verified to avoid precipitation .

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound derivatives be systematically addressed?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Steps include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values in enzyme inhibition assays) .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., ’s benzothiazole derivatives) to identify critical substituents .

- Reproducibility Checks : Replicate experiments in independent labs using standardized protocols (e.g., ’s TLC-monitored synthesis) .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Use Pd/C or copper catalysts for amide coupling, as seen in ’s benzothiazole synthesis .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., ’s furan-pyrazine derivatives synthesized under microwave conditions) .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate and brine minimizes impurities .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding affinity to targets (e.g., kinases or GPCRs) using software like AutoDock .

- ADMET Prediction : Tools like SwissADME estimate absorption (LogP), metabolism (CYP450 interactions), and toxicity (AMES test) .

Q. What experimental designs resolve spectral overlaps in characterizing this compound analogs?

- Methodological Answer :

- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping H signals in crowded aromatic regions .

- X-ray Crystallography : Determine crystal structure to confirm regiochemistry (e.g., ’s bis-amide compound) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Bioavailability Studies : Measure plasma concentration via LC-MS to assess absorption differences .

- Metabolite Profiling : Identify active/inactive metabolites using hepatic microsome assays .

- Species-Specific Variations : Test efficacy in multiple animal models (e.g., murine vs. primate) to account for metabolic differences .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

- Methodological Answer :

- Probit Analysis : Calculate LD values with confidence intervals .

- ANOVA with Post-Hoc Tests : Compare toxicity across dose groups (e.g., Tukey’s HSD) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.